N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a complex organic compound that features a unique structural arrangement combining a butoxyphenyl group with a tetrazole moiety. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities and potential therapeutic applications. The tetrazole ring, in particular, is recognized for its ability to enhance the pharmacological properties of compounds, making them suitable candidates for drug development.
This compound can be categorized under organic chemistry, specifically within the subclass of heterocyclic compounds due to the presence of the tetrazole ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components: a benzamide structure linked to both a butoxyphenyl and a tetrazole group. Its classification includes:
The synthesis of N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multi-step reactions that may include:
These methods are often optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
The molecular structure of N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can be represented as follows:
The three-dimensional arrangement of these components contributes to the compound's reactivity and interaction with biological targets.
N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide exhibits several potential chemical reactions due to its functional groups:
Research into its specific interactions with biological targets is essential for understanding its pharmacological profile.
The physical and chemical properties of N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide include:
These properties influence its handling and application in research and pharmaceutical contexts.
N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide holds potential applications in various scientific fields:
N-(4-Butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide represents a structurally complex molecule within the benzamide-tetrazole hybrid class of heterocyclic compounds. Its systematic IUPAC name, N-(4-butoxyphenyl)-4-(1H-tetrazol-5-yl)benzamide, precisely defines its molecular architecture: a benzamide core substituted at the para-position with a tetrazole ring and N-linked to a 4-butoxyphenyl group via the amide bond [3]. The molecular formula is C₁₈H₁₉N₅O₂, with a calculated molecular weight of 337.4 g/mol [3].
Structurally, this compound integrates three key pharmacophores:
The tetrazole moiety exhibits tautomerism between 1H- and 2H-forms, though NMR studies confirm the 1H-tautomer predominates in solution [5]. The butoxy chain (-OC₄H₉) adopts an extended conformation, enhancing membrane permeability compared to shorter-chain analogues. Key physicochemical properties derived from experimental and computational studies include:
Table 1: Physicochemical Profile of N-(4-Butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
Property | Value | Method/Description |
---|---|---|
logP (Octanol-water) | 3.7 ± 0.2 | Calculated (XLogP3) |
Hydrogen Bond Acceptors | 6 | Oxygen atoms + tetrazole nitrogens |
Hydrogen Bond Donors | 2 | Tetrazole NH + amide NH |
Rotatable Bonds | 7 | Butoxy chain + amide bond |
Topological Polar Surface Area | 95.2 Ų | Predictive of membrane permeability |
Aqueous Solubility | <0.1 mg/mL | Estimated (moderately lipophilic) |
Interactive Toggle: Tautomeric Forms
[1H-Tautomer] Show Structure - Tetrazole proton at N1 position - Planar configuration [2H-Tautomer] Show Structure - Tetrazole proton at N2 position - Rare in solid state
The strategic fusion of benzamide and tetrazole motifs emerged prominently in medicinal chemistry during the early 2000s, driven by the recognition of tetrazole's bioisosteric utility. N-(4-Butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-71-0) was first synthesized via optimized routes addressing key challenges in tetrazole chemistry [3]. The principal synthetic approach involves a two-step sequence:
Step 1: [3+2] Cycloaddition for Tetrazole Formation4-Cyanobenzoic acid derivatives undergo Huisgen cycloaddition with sodium azide under Lewis acid catalysis (e.g., ZnBr₂, Sc(OTf)₃):
4-(Cyanomethyl)benzoate + NaN₃ → [Lewis acid, Δ] → 4-(2H-Tetrazol-5-yl)benzamide intermediate Yield: 82-85% (microwave-assisted) Regioselectivity: >98% 5-substituted isomer
Step 2: Amide CouplingThe tetrazole-bearing benzoyl chloride reacts with 4-butoxyaniline under Schotten-Baumann conditions:
4-(2H-Tetrazol-5-yl)benzoyl chloride + 4-Butoxyaniline → [DMF, 0-5°C, base] → N-(4-Butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide Yield: 75-80% after recrystallization
Patent analysis reveals significant intellectual property activity around benzamide-tetrazole hybrids:
While N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide itself isn't explicitly claimed in foundational patents, its structural analogs feature in claims covering:
The tetrazole ring serves as a privileged bioisostere for carboxylic acids (-COOH → -CN₄H), particularly in N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide where it mimics carboxylate geometry and electronic properties. This substitution follows rigorous theoretical frameworks:
Electronic and Steric Equivalence
Table 2: Carboxylic Acid vs. Tetrazole Bioisostere Properties
Property | Carboxylic Acid | Tetrazole | Impact on Drug Design |
---|---|---|---|
pKa range | 3.0-5.5 | 4.0-5.2 | Similar ionization state |
Dipole moment | 1.6-1.8 D | 1.8-2.1 D | Comparable electrostatic interactions |
H-bonding capacity | 2 H-bond acceptors | 3 H-bond acceptors | Enhanced target engagement |
LogD difference | Baseline | +0.2 to +0.5 | Improved membrane permeability |
Metabolic susceptibility | High (glucuronidation) | Low | Increased metabolic stability |
Thermodynamic Rationale
Tetrazole substitution enhances binding through:
In N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide, this bioisosteric replacement confers:
Theoretical calculations (DFT/B3LYP) confirm the tetrazole ring adopts optimal geometry for engaging biological targets like protein kinases and GPCRs, where it forms salt bridges with conserved arginine residues (e.g., Arg263 in MCL-1) . This framework explains why tetrazole analogs of carboxylic acid drugs frequently exhibit enhanced potency and pharmacokinetics.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: